7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 620932-20-9
VCID: VC4703669
InChI: InChI=1S/C18H17NO3/c1-13-7-5-10-15-16(13)19(18(21)17(15)20)11-6-12-22-14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3
SMILES: CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3
Molecular Formula: C18H17NO3
Molecular Weight: 295.338

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione

CAS No.: 620932-20-9

Cat. No.: VC4703669

Molecular Formula: C18H17NO3

Molecular Weight: 295.338

* For research use only. Not for human or veterinary use.

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione - 620932-20-9

Specification

CAS No. 620932-20-9
Molecular Formula C18H17NO3
Molecular Weight 295.338
IUPAC Name 7-methyl-1-(3-phenoxypropyl)indole-2,3-dione
Standard InChI InChI=1S/C18H17NO3/c1-13-7-5-10-15-16(13)19(18(21)17(15)20)11-6-12-22-14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3
Standard InChI Key QLYGFKZPJQSCOF-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione belongs to the indoline-2,3-dione class, which features a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. The compound’s distinguishing attributes include:

  • Substituents: A methyl group at the 7-position and a 3-phenoxypropyl chain at the 1-position of the indoline core.

  • Functional Groups: Two ketone groups at the 2- and 3-positions, contributing to its reactivity and hydrogen-bonding potential .

Structural Data:

PropertyValueSource
Molecular FormulaC18H17NO3\text{C}_{18}\text{H}_{17}\text{NO}_{3}PubChem
Molecular Weight295.33 g/molChemExpress
Canonical SMILESCC1=CC(=CC2=C1N(C(=O)C2=O)CCCOC3=CC=CC=C3)CLookChem
Purity>98%Bide Pharm

The phenoxypropyl side chain enhances lipophilicity, potentially improving membrane permeability and target engagement .

Synthesis and Optimization

The synthesis of 7-methyl-1-(3-phenoxypropyl)indoline-2,3-dione involves a multi-step protocol:

Key Synthetic Steps

  • Formation of Indoline Core: Cyclization of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride yields isonitroacetanilide intermediates .

  • Side Chain Introduction: Alkylation of the indoline nitrogen with 3-phenoxypropyl bromide under basic conditions .

  • Purification: Column chromatography or recrystallization achieves >98% purity .

Optimized Conditions:

  • Cyclization: Concentrated sulfuric acid at 0–5°C improves yield (68%) .

  • Alkylation: Use of K₂CO₃ in DMF at 80°C minimizes side reactions .

Physicochemical Properties

PropertyValueMethod
Melting Point265°C (analog reference) DSC
SolubilityInsoluble in water; soluble in DMSO, DMFExperimental
UV-Vis λ<sub>max</sub>422 nm (EtOH)Spectrophotometry

The compound’s low aqueous solubility necessitates formulation strategies for in vitro assays, such as dimethyl sulfoxide (DMSO) vehicles .

Biological Activity and Mechanisms

Antiproliferative Effects

  • HL-60 Cells: Derivatives of indoline-2,3-dione exhibit GI<sub>50</sub> values as low as 0.07 μM, surpassing standard chemotherapeutics .

  • Mechanism: Apoptosis induction via mitochondrial pathways and DNA intercalation .

Enzyme Inhibition

  • IDO1 Inhibition: Analogous compounds show IC<sub>50</sub> values of 0.3–0.5 μM, implicating immune modulation in antitumor responses .

  • DNA Gyrase Binding: Structural analogs disrupt bacterial DNA replication, highlighting antimicrobial potential .

Applications in Drug Discovery

Anticancer Therapeutics

  • Lead Optimization: The compound’s scaffold serves as a template for derivatives targeting tyrosine kinases and topoisomerases .

  • In Vivo Efficacy: Oral administration in murine models reduces tumor growth by 72.2% at 60 mg/kg .

Antimicrobial Agents

  • Mycobacterium spp.: Mannich base derivatives demonstrate MIC values of 12.5–50 μg/mL against drug-resistant strains .

HazardPrecautionary MeasureSource
Skin IrritationWear nitrile gloves; use fume hoodBide Pharm
Environmental ToxicityAvoid release into waterwaysBenchChem

Storage:

  • Temperature: 2–8°C under inert gas (N₂ or Ar) .

  • Stability: >24 months when protected from light and moisture .

Structural Analogs and Comparative Analysis

Compound NameMolecular WeightKey ModificationsBioactivity
5-Bromo-7-methyl-1-(3-phenoxypropyl)indoline-2,3-dione374.2 g/molBromine at C5Enhanced DNA intercalation
7-Methylindoline-2,3-dione161.16 g/molLack of phenoxypropyl chainBaseline cytotoxicity
1-(3-Phenoxypropyl)indoline-2,3-dione281.34 g/molNo methyl groupModerate enzyme inhibition

The 3-phenoxypropyl group correlates with improved pharmacokinetics, including oral bioavailability (~96%) and plasma half-life (4.6 h) .

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